molecular formula C6H6N2O B045503 2-(2-Oxopropyl)malononitrile CAS No. 121624-58-6

2-(2-Oxopropyl)malononitrile

Cat. No.: B045503
CAS No.: 121624-58-6
M. Wt: 122.12 g/mol
InChI Key: GYPFNCVSSGJUGL-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)malononitrile is an organic compound with the molecular formula C6H6N2O It is a derivative of malononitrile, characterized by the presence of an oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxopropyl)malononitrile typically involves the reaction of malononitrile with an appropriate oxo compound under controlled conditions. One common method is the Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde or ketone in the presence of a base catalyst. For example, the reaction of malononitrile with acetone in the presence of a base such as piperidine can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale Knoevenagel condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts such as hydrotalcites can enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Oxopropyl)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted nitriles or amides.

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)malononitrile involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The nitrile groups can also participate in nucleophilic addition reactions, leading to the formation of covalent adducts with target molecules.

Comparison with Similar Compounds

Uniqueness: 2-(2-Oxopropyl)malononitrile is unique due to the presence of the oxopropyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other malononitrile derivatives and expands its utility in various applications.

Properties

IUPAC Name

2-(2-oxopropyl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5(9)2-6(3-7)4-8/h6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPFNCVSSGJUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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